Cas no 1344250-02-7 (methyl 2-amino-3-(furan-3-yl)propanoate)

methyl 2-amino-3-(furan-3-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 3-Furanpropanoic acid, α-amino-, methyl ester
- methyl 2-amino-3-(furan-3-yl)propanoate
- 1344250-02-7
- CS-0346882
- EN300-1299264
- AKOS013465666
-
- インチ: 1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3
- InChIKey: CMACEADSSAVSRW-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(CC(N)C(OC)=O)=C1
計算された属性
- せいみつぶんしりょう: 169.07389321g/mol
- どういたいしつりょう: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 65.5Ų
じっけんとくせい
- 密度みつど: 1.161±0.06 g/cm3(Predicted)
- ふってん: 230.8±25.0 °C(Predicted)
- 酸性度係数(pKa): 7.25±0.33(Predicted)
methyl 2-amino-3-(furan-3-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1299264-1000mg |
methyl 2-amino-3-(furan-3-yl)propanoate |
1344250-02-7 | 1000mg |
$1357.0 | 2023-09-30 | ||
Enamine | EN300-1299264-5000mg |
methyl 2-amino-3-(furan-3-yl)propanoate |
1344250-02-7 | 5000mg |
$3935.0 | 2023-09-30 | ||
Enamine | EN300-1299264-50mg |
methyl 2-amino-3-(furan-3-yl)propanoate |
1344250-02-7 | 50mg |
$1140.0 | 2023-09-30 | ||
Enamine | EN300-1299264-2500mg |
methyl 2-amino-3-(furan-3-yl)propanoate |
1344250-02-7 | 2500mg |
$2660.0 | 2023-09-30 | ||
Enamine | EN300-1299264-1.0g |
methyl 2-amino-3-(furan-3-yl)propanoate |
1344250-02-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1299264-10000mg |
methyl 2-amino-3-(furan-3-yl)propanoate |
1344250-02-7 | 10000mg |
$5837.0 | 2023-09-30 | ||
Enamine | EN300-1299264-250mg |
methyl 2-amino-3-(furan-3-yl)propanoate |
1344250-02-7 | 250mg |
$1249.0 | 2023-09-30 | ||
Enamine | EN300-1299264-500mg |
methyl 2-amino-3-(furan-3-yl)propanoate |
1344250-02-7 | 500mg |
$1302.0 | 2023-09-30 | ||
Enamine | EN300-1299264-100mg |
methyl 2-amino-3-(furan-3-yl)propanoate |
1344250-02-7 | 100mg |
$1195.0 | 2023-09-30 |
methyl 2-amino-3-(furan-3-yl)propanoate 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
methyl 2-amino-3-(furan-3-yl)propanoateに関する追加情報
Recent Advances in the Study of Methyl 2-amino-3-(furan-3-yl)propanoate (CAS: 1344250-02-7) in Chemical Biology and Pharmaceutical Research
Methyl 2-amino-3-(furan-3-yl)propanoate (CAS: 1344250-02-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This furan-containing amino acid derivative has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The unique structural features of this compound, combining a furan ring with an amino acid ester functionality, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Recent studies have focused on the synthesis and characterization of methyl 2-amino-3-(furan-3-yl)propanoate, with particular attention to its potential as a precursor for bioactive compounds. Researchers have developed optimized synthetic routes to produce this compound with high yield and purity, which is crucial for its application in pharmaceutical development. The compound's furan moiety is of particular interest due to its presence in numerous biologically active molecules and natural products.
In medicinal chemistry applications, methyl 2-amino-3-(furan-3-yl)propanoate has been investigated as a key intermediate in the synthesis of potential drug candidates. Its structural features allow for various modifications, making it a valuable scaffold for the development of novel therapeutic agents. Recent studies have explored its incorporation into peptidomimetics and small molecule inhibitors, with promising results in preliminary biological evaluations.
The pharmacological potential of derivatives based on methyl 2-amino-3-(furan-3-yl)propanoate has been the subject of several recent investigations. Preliminary screening studies suggest that certain derivatives exhibit interesting biological activities, including anti-inflammatory and antimicrobial properties. These findings have spurred further research into structure-activity relationships to optimize the biological effects of these compounds.
From a chemical biology perspective, methyl 2-amino-3-(furan-3-yl)propanoate serves as a valuable tool for studying protein-ligand interactions and enzyme mechanisms. The compound's ability to mimic natural amino acids while introducing unique structural features makes it particularly useful for probing biological systems and developing new biochemical probes.
Recent advances in analytical techniques have enabled more detailed characterization of methyl 2-amino-3-(furan-3-yl)propanoate and its derivatives. Advanced spectroscopic methods and computational modeling have provided insights into the compound's conformational preferences and electronic properties, which are crucial for understanding its interactions in biological systems.
The safety profile and pharmacokinetic properties of methyl 2-amino-3-(furan-3-yl)propanoate derivatives are currently under investigation in several research programs. Early results suggest that these compounds may offer favorable drug-like properties, though further optimization and testing are needed to fully evaluate their therapeutic potential.
Future research directions for methyl 2-amino-3-(furan-3-yl)propanoate include exploring its applications in targeted drug delivery systems, investigating its potential as a biomarker, and developing more efficient synthetic methodologies for its production. The compound's versatility and the growing understanding of its properties position it as an important focus area in chemical biology and pharmaceutical research.
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